molecular formula C15H16ClN3 B1303620 2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride CAS No. 374064-08-1

2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride

Cat. No. B1303620
M. Wt: 273.76 g/mol
InChI Key: ZUDXMPIFLYFHNW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves novel methods and reactions. For instance, a new synthetic method for 3-hydroxy-3H-indole-3-ethanamines with different substituents at the 2-position was discovered, which involves reacting 1-hydroxyindoles with enamines in the presence of tosyl or mesyl chloride, suggesting a possible route for synthesizing similar indole-based compounds . Additionally, the synthesis of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol from 2-pyridinecarboxaldehyde and 2-pyridinemethanol without a catalyst or solvent indicates a method for introducing pyridinyl groups into a molecule .

Molecular Structure Analysis

The molecular structures of related compounds have been determined through various methods such as single crystal X-ray diffraction. For example, the crystal and molecular structure of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol was elucidated, showing that it crystallizes in the monoclinic system . This information is valuable for predicting the molecular structure of 2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride, as it may also exhibit similar crystalline properties.

Chemical Reactions Analysis

The chemical reactions involving related compounds demonstrate the reactivity of pyridinyl and ethanamine groups. For instance, the conversion of a di-hemiketal to its original diketone form under certain conditions indicates the potential instability and reactivity of such compounds . This knowledge can be applied to understand the chemical reactions that 2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by their interactions and stability. The crystallographic inversion centers and three-dimensional network structures formed through various interactions such as C-H···N and C-H···S in the case of 1,2-bis[(pyridin-2-ylmethyl)sulfanyl]ethane and its hydrochloride salt suggest that 2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride may also form similar interactions, affecting its physical properties . The co-crystals of 1,2-bis(pyridin-4-yl)ethane with 4-alkoxybenzoic acids, held together by O—H···N hydrogen bonds, provide insight into the potential hydrogen bonding capabilities of the compound .

Scientific Research Applications

Chemical Reactions and Complexation

The compound is involved in complex chemical reactions and has been used to synthesize various derivatives. For instance, it reacts with pyridine-2-carbaldehyde to yield a mixture containing specific compounds, which upon treatment with metal chlorides, lead to the formation of complexes characterized by spectroscopy and crystallography. These derivatives are potential tetradentate ligands but show different coordination properties depending on the metal ion they bind to, demonstrating their versatility and potential in chemical synthesis (Mardani et al., 2019).

DNA Binding and Nuclease Activity

Cu(II) complexes of ligands related to 2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride exhibit DNA binding properties and nuclease activity, making them interesting for studies related to DNA interactions and potential applications in biotechnology and medicine. These complexes show a high DNA binding propensity and have been explored for their nuclease activity, highlighting their potential in genetic engineering and therapeutic applications (Kumar et al., 2012).

Anticancer Activity

Derivatives synthesized from reactions involving compounds related to 2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride have shown promising anticancer activity. These compounds, when screened against various cancer cell lines, exhibited significant activity, highlighting their potential as therapeutic agents in cancer treatment (Kumar et al., 2013).

Catalysis and Material Science

Compounds related to 2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride have been used as ligands in the formation of metal complexes that serve as catalysts in various chemical reactions. These complexes have been shown to facilitate reactions such as methoxycarbonylation of olefins, demonstrating their utility in material science and industrial chemistry (Zulu et al., 2020).

Binding Affinity and Photophysical Properties

Some derivatives of 2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride have been synthesized and studied for their binding affinity towards estrogen receptors and their photophysical properties. These compounds show long wavelength fluorescent emission sensitive to solvent polarity and pH, indicating their potential in biochemical sensing and molecular imaging (Kasiotis & Haroutounian, 2006).

Safety And Hazards

The compound is classified as dangerous according to GHS06. The hazard statements include H301, H317, and H319. Precautionary statements include P280, P301+P310, and P305+P351+P338 .

properties

IUPAC Name

2-(2-pyridin-2-yl-1H-indol-3-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3.ClH/c16-9-8-12-11-5-1-2-6-13(11)18-15(12)14-7-3-4-10-17-14;/h1-7,10,18H,8-9,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDXMPIFLYFHNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=CC=CC=N3)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377986
Record name 2-[2-(Pyridin-2-yl)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Pyridin-2-yl-1H-indol-3-yl)ethanamine monohydrochloride

CAS RN

374064-08-1
Record name 2-[2-(Pyridin-2-yl)-1H-indol-3-yl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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